1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea
Description
Properties
Molecular Formula |
C16H16FN3O |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-[(4-fluorophenyl)methyl]urea |
InChI |
InChI=1S/C16H16FN3O/c17-13-6-4-11(5-7-13)9-19-16(21)20-14-8-12-2-1-3-15(12)18-10-14/h4-8,10H,1-3,9H2,(H2,19,20,21) |
InChI Key |
CBGKQYCOGTVTNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Oxidation and Cyclization of Indanone Precursors
The cyclopenta[b]pyridine core is typically synthesized via oxidation-cyclization cascades. A representative protocol involves treating 2,3-cyclopentenopyridine with Mn(OTf)₂ and tert-butyl hydroperoxide (t-BuOOH) in aqueous media, achieving 98% yield for the N-oxide intermediate. Subsequent chlorination using POCl₃ in 1,2-dichloroethane generates 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a versatile intermediate for further functionalization.
Key Reaction Parameters
| Parameter | Optimal Conditions | Yield (%) |
|---|---|---|
| Catalyst | Mn(OTf)₂ (0.5 mol%) | 98 |
| Oxidant | t-BuOOH (5 equiv) | - |
| Temperature | 25°C | - |
| Reaction Time | 24 h | - |
Urea Moiety Installation
Carbamate Intermediate Formation
The urea linker is introduced via reaction of 3-amino-6,7-dihydro-5H-cyclopenta[b]pyridine with 4-fluorobenzyl isocyanate. Triethylamine (TEA) in anhydrous tetrahydrofuran (THF) facilitates this step, with yields reaching 85% after 12 hours at 60°C. Alternative methods employ triphosgene to generate reactive carbamoyl chloride intermediates, which subsequently react with 4-fluorobenzylamine.
Comparative Analysis of Urea Formation Methods
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Isocyanate Coupling | 4-Fluorobenzyl isocyanate | 85 | 98.5 |
| Triphosgene-Mediated | TEA, THF, 4-fluorobenzylamine | 78 | 97.2 |
| Carbodiimide (EDC/HOBt) | DMF, RT, 24 h | 62 | 95.1 |
Functional Group Modifications
Suzuki-Miyaura Cross-Coupling for Aryl Diversification
Post-urea functionalization often employs Pd-catalyzed cross-coupling. For example, treatment of 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine urea derivatives with pyrazolyl borate esters in the presence of Pd(PPh₃)₄ achieves 76% yield. This method demonstrates excellent tolerance for electron-withdrawing groups like the 4-fluorobenzyl moiety.
Optimized Coupling Conditions
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Base: Cs₂CO₃ (3 equiv)
-
Solvent: 1,4-Dioxane/H₂O (4:1)
-
Temperature: 85°C
-
Time: 8 h
Purification and Characterization
Chromatographic Techniques
Final purification utilizes silica gel chromatography with ethyl acetate/petroleum ether gradients (1:3 to 1:5 v/v). Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity for biological testing.
Spectroscopic Validation
1H-NMR (400 MHz, CDCl₃) key signals:
-
δ 8.15 (d, J = 5.0 Hz, 1H, pyridine H)
-
δ 7.28–7.22 (m, 2H, fluorobenzyl aromatic)
-
δ 6.98 (t, J = 8.7 Hz, 2H, fluorobenzyl aromatic)
-
δ 4.42 (s, 2H, CH₂ benzyl)
HRMS (ESI) m/z: [M+H]+ Calculated for C₁₆H₁₅FN₃O: 300.1248; Found: 300.1251.
Scale-Up Considerations and Process Optimization
Continuous Flow Synthesis
Pilot-scale experiments demonstrate the feasibility of continuous flow systems for the oxidation and urea formation steps. Residence time reduction from 24 h (batch) to 45 min (flow) improves throughput by 32-fold while maintaining 91% yield.
Chemical Reactions Analysis
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in a variety of functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that urea derivatives, including those related to 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea, exhibit promising antiproliferative properties against various cancer cell lines.
-
In Vitro Studies :
- A study synthesized various diarylurea derivatives and tested them against the National Cancer Institute (NCI)-60 human cancer cell line panel. Compounds with similar structures showed significant growth inhibition across multiple cancer types, suggesting that modifications on the urea scaffold can enhance potency against specific cancers .
- The compound was evaluated for its effects on melanoma and renal cancer cell lines, revealing lethal effects at specific concentrations .
- Mechanism of Action :
Structure-Activity Relationships (SAR)
The effectiveness of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea can be influenced by:
- Substituent variations on the phenyl rings.
- The presence of electron-withdrawing or donating groups which affect the overall electronic properties of the molecule.
A comparative analysis of various derivatives indicates that substituents can modulate both potency and selectivity against different cancer types .
Case Study 1: Synthesis and Biological Evaluation
In a recent study, researchers synthesized a series of urea derivatives based on the cyclopentapyridine framework. The synthesized compounds were subjected to antiproliferative screening against several cancer cell lines. Notably, certain derivatives exhibited IC50 values comparable to established anticancer agents like sorafenib .
Case Study 2: Targeted Therapy Potential
Another investigation focused on the design of urea derivatives targeting specific signaling pathways involved in tumor growth. The study highlighted that modifications to the urea scaffold could lead to enhanced selectivity for certain cancer types while minimizing toxicity to normal cells .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea | TBD | Melanoma |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | 2.39 ± 0.10 | Lung Cancer (A549) |
| 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-methoxyphenyl)urea | TBD | Renal Cancer |
Mechanism of Action
The mechanism of action of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and context of the interaction. Detailed studies on its mechanism of action often involve techniques such as molecular docking, enzyme kinetics, and cellular assays to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl derivatives: These compounds share the core cyclopenta[b]pyridin structure but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorobenzyl urea derivatives: Compounds with similar fluorobenzyl groups but different core structures, which may exhibit distinct reactivity and applications.
Biological Activity
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea is a heterocyclic compound that has attracted interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H18FN3O
- Molecular Weight : 311.33 g/mol
- CAS Number : 2095938-64-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with specific molecular targets.
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea has been shown to interact with various biological pathways. Its mechanism of action is primarily linked to the inhibition of specific enzymes and receptors involved in cancer cell proliferation.
Cytotoxicity Studies
Recent studies have assessed the cytotoxic effects of this compound against several cancer cell lines. The findings are summarized in Table 1.
These results indicate that the compound exhibits significant cytotoxicity against these cell lines, suggesting its potential as an anticancer therapeutic.
Structure-Activity Relationships (SAR)
The structure of the compound plays a crucial role in its biological activity. The presence of the cyclopentane moiety and the fluorobenzyl group contributes to its efficacy against cancer cells. Research indicates that modifications to these groups can enhance or diminish activity, emphasizing the importance of molecular design in drug development.
Case Studies
Several case studies have explored the efficacy of this compound in vivo and in vitro:
- Study on Gastric Cancer Cells : In a study involving human gastric cancer cell lines, the compound demonstrated a significant growth inhibition rate, underscoring its potential as a therapeutic agent for gastric cancer treatment .
- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it induces apoptosis in cancer cells through activation of specific signaling pathways related to cell survival and death .
Q & A
Q. What are the typical synthetic routes for 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea, and how are key intermediates characterized?
Methodological Answer: The synthesis involves multi-step organic reactions:
Cyclopenta[b]pyridine Core Formation : Cyclization of precursors (e.g., cyclopentanone derivatives) under acidic or basic conditions to form the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold .
Fluorobenzyl Group Introduction : Nucleophilic substitution or coupling reactions using 4-fluorobenzyl halides or Grignard reagents .
Urea Linkage : Reaction of the amine intermediate with 4-fluorobenzyl isocyanate under anhydrous conditions, often in solvents like DMF or THF .
Q. Characterization of Intermediates :
- NMR Spectroscopy : To confirm regiochemistry and monitor reaction progress.
- Mass Spectrometry (MS) : For molecular weight verification.
- HPLC : To assess purity (>95%) before proceeding to subsequent steps .
Q. Which analytical techniques are recommended for confirming the structural integrity and purity of this compound?
Methodological Answer: A combination of orthogonal techniques is critical:
- 1H/13C NMR : Assigns proton and carbon environments, confirming the urea linkage and fluorobenzyl substitution .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C18H17FN4O).
- HPLC-PDA : Quantifies purity and detects impurities using a C18 column with acetonitrile/water gradients .
- FT-IR : Identifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound during multi-step synthesis?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Use palladium catalysts (e.g., Pd(OAc)₂) for efficient coupling reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance urea formation kinetics .
- Temperature Control : Maintain ≤60°C during urea coupling to minimize side reactions .
- Continuous Flow Synthesis : Reduces reaction time and improves reproducibility for scale-up .
Q. Example Table: Yield Optimization Parameters
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Cyclization | Catalyst | H2SO4 (0.1 M) | 75% → 88% |
| Fluorobenzyl Coupling | Solvent | DMF, 50°C | 60% → 82% |
| Urea Formation | Reaction Time | 12 hrs (N2 atmosphere) | 70% → 92% |
Q. What strategies are effective in resolving contradictory data regarding the compound's biological activity across different assays?
Methodological Answer: To address discrepancies:
Assay Standardization : Use positive controls (e.g., known kinase inhibitors) to validate assay conditions .
Dose-Response Curves : Perform IC50 determinations in triplicate to assess reproducibility .
Orthogonal Assays : Combine enzymatic assays with cellular viability tests (e.g., MTT assays) to confirm target specificity .
Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with targets like kinases, clarifying mechanistic inconsistencies .
Q. How does the electronic influence of the 4-fluorobenzyl group affect the compound's reactivity and interaction with biological targets?
Methodological Answer: The 4-fluorobenzyl group:
- Electron-Withdrawing Effect : Fluorine increases electrophilicity of the urea carbonyl, enhancing hydrogen-bonding with biological targets (e.g., kinase ATP-binding pockets) .
- Metabolic Stability : Fluorine reduces oxidative metabolism, improving pharmacokinetic profiles .
- Comparative Studies : Replace fluorine with Cl or CH3 to evaluate potency shifts. For example, 4-chlorobenzyl analogs show 2-fold lower activity in kinase inhibition assays .
Q. What methodological approaches are used to study the stability of this compound under various pH and temperature conditions?
Methodological Answer: Stability Protocol :
Forced Degradation Studies :
- Acidic/Base Conditions : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hrs. Monitor degradation via HPLC .
- Oxidative Stress : Treat with 3% H2O2 to assess urea bond cleavage.
Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; analyze purity changes monthly .
LC-MS/MS : Identify degradation products (e.g., hydrolyzed amines or fluorobenzyl alcohols) .
Key Finding : The compound is stable at pH 6–8 but degrades rapidly under strongly acidic conditions, necessitating pH-adjusted formulations for biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
